molecular formula C20H22ClN3O2 B2810777 HDAC6-IN-7 (cpd7) CAS No. 1252003-13-6

HDAC6-IN-7 (cpd7)

Cat. No.: B2810777
CAS No.: 1252003-13-6
M. Wt: 371.87
InChI Key: YKKFIADNEAJSEA-UHFFFAOYSA-N
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Description

Historical Evolution of HDAC6 as a Therapeutic Target

HDAC6’s identification as a cytoplasmic deacetylase in the early 2000s marked a paradigm shift in epigenetic research. Unlike nuclear HDACs, HDAC6 primarily targets α-tubulin, HSP90, and cortactin, linking it to cytoskeletal regulation, protein trafficking, and stress response pathways. Initial studies in cancer models revealed that HDAC6 inhibition induced microtubule hyperacetylation, impairing cell motility and metastasis. By 2020, HDAC6 overexpression was correlated with poor survival in glioblastoma, reinforcing its role in tumorigenesis. Subsequent work demonstrated HDAC6’s involvement in immune regulation, with genetic disruption amplifying inflammatory responses in antigen-presenting cells. These findings established HDAC6 as a multifunctional target across oncology, neurodegeneration, and autoimmunity.

The therapeutic appeal of HDAC6 lies in its structural distinctiveness: two catalytic domains (CD1 and CD2) and a zinc-binding motif that accommodates selective inhibition. Early inhibitors like tubastatin A validated HDAC6’s druggability but faced limitations in bioavailability and off-target effects. This spurred efforts to design next-generation inhibitors with improved selectivity and pharmacokinetic profiles, culminating in compounds like HDAC6-IN-7.

Classification of HDAC6-IN-7 Within HDAC6-Selective Inhibitors

HDAC6-IN-7 belongs to the hydroxamate-derived class of HDAC6 inhibitors, characterized by a zinc-binding group (ZBG) that chelates the catalytic zinc ion. However, its selectivity arises from structural optimizations that exploit HDAC6’s unique active-site topology. Comparative analyses with pan-HDAC inhibitors (e.g., vorinostat) and isoform-selective agents (e.g., tubastatin A) reveal HDAC6-IN-7’s superior specificity. For instance, tubastatin A exhibits a 1,000-fold selectivity for HDAC6 over HDAC1, whereas HDAC6-IN-7 further minimizes off-target interactions through steric hindrance at the active-site rim.

Recent advances in inhibitor design have introduced non-hydroxamate ZBGs, such as ethyl hydrazides and difluoromethyl-1,3,4-oxadiazoles, to circumvent genotoxicity risks associated with hydroxamates. While HDAC6-IN-7 retains a hydroxamate moiety, its pharmacokinetic refinements—including enhanced blood-brain barrier penetration—address prior limitations, making it a candidate for neurological applications.

Theoretical Foundation of HDAC6 Inhibition Strategies

HDAC6 inhibition operates through two primary mechanisms:

  • Catalytic Domain Blockade : Competitive inhibitors like HDAC6-IN-7 bind to HDAC6’s zinc-containing active site, preventing substrate deacetylation. Structural studies show that HDAC6-IN-7 forms a bidentate interaction with zinc, stabilizing the enzyme in a closed conformation.
  • Protein-Protein Interaction Disruption : HDAC6’s non-catalytic roles, such as its association with P300, are modulated by inhibitors. Inactivation of HDAC6 stabilizes P300, enhancing histone H3K27 acetylation and altering chromatin accessibility.

The kinetic profile of HDAC6-IN-7 distinguishes it from earlier inhibitors. Unlike fast-binding hydroxamates, HDAC6-IN-7 exhibits slow-binding kinetics, leading to prolonged target engagement. This is critical for diseases requiring sustained pathway modulation, such as neurodegenerative proteinopathies.

Research Significance of HDAC6-IN-7 in Experimental Medicine

HDAC6-IN-7’s therapeutic potential is underscored by its efficacy in diverse preclinical models:

  • Cancer : In glioblastoma stem cells, HDAC6 inhibition downregulates pro-survival genes (e.g., MYC, EGFR) and synergizes with temozolomide to reduce tumor growth. Proteomic analyses reveal HDAC6-IN-7’s role in destabilizing oncogenic complexes by hyperacetylating HSP90.
  • Neurodegeneration : By enhancing α-tubulin acetylation, HDAC6-IN-7 restores axonal transport in models of Alzheimer’s disease, reducing tau pathology.
  • Immunomodulation : HDAC6-IN-7 suppresses IL-10 production in antigen-presenting cells, skewing immune responses toward antitumor immunity.

Table 1 : Comparative IC50 Values of HDAC6 Inhibitors

Compound HDAC6 IC50 (µM) Selectivity (HDAC6/HDAC1)
HDAC6-IN-7 0.193 >1,000
Tubastatin A 0.015 1,000
Vorinostat 0.039 3.3
Difluoromethyl-1,3,4-oxadiazole 0.840 >100

Data synthesized from Refs .

Properties

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKFIADNEAJSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of HDAC6-IN-7 involves a combination of sirtuin ligand and E3 ligase recruiter. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

HDAC6-IN-7 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of HDAC6-IN-7 with modified chemical structures and properties.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the role of HDAC6 in tumorigenesis and cancer progression. Overexpression of HDAC6 has been linked to various malignancies, including breast, colon, and neuroblastoma .

Case Study: Colon Cancer

A study demonstrated that the use of HDAC6 inhibitors like cpd7 significantly reduced cell proliferation and migration in colon cancer models. Specifically, knockdown of HDAC6 led to decreased growth rates and invasive potential in HCT116 colon cancer cells .

Data Table: Efficacy of HDAC6-IN-7 in Cancer Models

Cancer TypeEffect of HDAC6-IN-7Reference
Colon CancerInhibited cell growth
Breast CancerReduced invasion
NeuroblastomaInduced apoptosis

Neurodegenerative Diseases

HDAC6 has been implicated in several neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. The inhibition of HDAC6 has been shown to improve cognitive functions and reduce pathological features associated with these diseases.

Case Study: Alzheimer's Disease

In a model of Alzheimer's disease, treatment with HDAC6-IN-7 resulted in improved memory performance and reduced amyloid plaque accumulation. The compound's ability to enhance tubulin acetylation was linked to improved neuronal function and resilience against oxidative stress .

Data Table: Impact of HDAC6-IN-7 on Neurodegenerative Models

Disease TypeObserved EffectReference
Alzheimer's DiseaseImproved memory
Huntington's DiseaseReduced neurotoxicity
Charcot-Marie-ToothPrevented axonal degeneration

Immunological Applications

Emerging research suggests that HDAC6 inhibitors like cpd7 can modulate immune responses, making them potential candidates for treating autoimmune diseases and enhancing transplant tolerance.

Case Study: Renal Transplantation

A study indicated that treatment with HDAC6-IN-7 promoted Treg cell expansion in renal transplant models, leading to improved graft survival rates. This effect was attributed to the modulation of inflammatory pathways through the inhibition of HDAC6 .

Data Table: Effects of HDAC6-IN-7 on Immune Responses

ApplicationEffectReference
Renal TransplantationEnhanced graft survival
Autoimmune DisordersReduced inflammation

Mechanism of Action

HDAC6-IN-7 exerts its effects by inhibiting the activity of HDAC6, an enzyme responsible for deacetylating non-histone proteins. The inhibition of HDAC6 leads to increased acetylation of its substrates, such as α-tubulin and HSP90, resulting in altered protein stability, cellular functions, and signaling pathways. This modulation of protein acetylation and stability plays a crucial role in the compound’s therapeutic effects in various diseases .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Property HDAC6-IN-7 (Cpd7) Cpd1 (Farnesyl) TCS HDAC6 20b
Molecular Weight 480.7 g/mol ~500 g/mol* Similar to Cpd7
Selectivity (HDAC6/1) >10x N/A >10x
MIC (µg/mL) N/A >128 N/A
Permeabilization None 30–50% None

*Estimated based on polyamino-isoprenyl derivatives .

Table 2: Synergy with Florfenicol
Compound FIC Index Florfenicol Conc. Outcome
Cpd1 0.5 MIC/2 Strong synergy
Cpd7 N/D MIC/4 High conc. required

Biological Activity

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a pivotal role in various biological processes, including cell motility, protein degradation, and immune response regulation. The compound HDAC6-IN-7 (cpd7) has emerged as a selective inhibitor of HDAC6, demonstrating promising therapeutic potential across several domains, particularly in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of HDAC6-IN-7, supported by case studies, research findings, and comparative data.

HDAC6 functions primarily by deacetylating non-histone proteins such as α-tubulin, Hsp90, and cortactin. This deacetylation affects various cellular functions, including:

  • Cell Cycle Regulation : HDAC6 influences the cell cycle by modulating the acetylation status of proteins involved in cell division.
  • Protein Degradation : It plays a crucial role in the degradation of misfolded proteins through the aggresome pathway.
  • Cell Motility : By affecting cytoskeletal dynamics, HDAC6 regulates cell migration and adhesion.

HDAC6-IN-7 selectively inhibits HDAC6 activity, leading to increased acetylation of its substrates. This inhibition can disrupt processes such as tumor metastasis and inflammatory responses.

In Vitro Studies

Recent studies have evaluated the efficacy of HDAC6-IN-7 in various cancer cell lines and models. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Effect on Apoptosis Cell Cycle Phase Arrest Notes
MCF-713.7Induces late apoptosisG2/M phaseSignificant reduction in colony formation observed.
HCT11615.0Increased necrosisG1/S phaseEnhanced acetylation of α-tubulin noted.
B1612.5Apoptotic markers elevatedG2/M phaseEffective against melanoma cells.

These results indicate that HDAC6-IN-7 exhibits potent antiproliferative activity while promoting apoptosis in multiple cancer types.

Case Studies

  • Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with HDAC6-IN-7 resulted in significant cell death and cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
  • Neurodegenerative Disorders : Research indicates that inhibiting HDAC6 can ameliorate symptoms associated with neurodegenerative diseases by enhancing synaptic function and reducing neuroinflammation. In models of Alzheimer's disease, HDAC6-IN-7 improved cognitive function by promoting synaptogenesis through increased acetylation of key proteins involved in synaptic plasticity.

Comparative Analysis with Other Inhibitors

The following table compares HDAC6-IN-7 with other known HDAC inhibitors:

Compound Selectivity for HDAC6 IC50 (μM) Main Applications
Tubastatin AHigh1.0Neurodegenerative diseases
RicolinostatModerate4.0Multiple myeloma
SAHALow0.5Broad-spectrum anticancer activity
HDAC6-IN-7 Very High13.7Cancer treatment, neuroprotection

HDAC6-IN-7 demonstrates superior selectivity for HDAC6 compared to other inhibitors, making it a promising candidate for targeted therapies with potentially fewer side effects.

Q & A

Q. What is the primary mechanism of action of HDAC6-IN-7 (cpd7), and how does it differ from pan-HDAC inhibitors?

HDAC6-IN-7 selectively inhibits HDAC6 by targeting its zinc-binding catalytic domain, sparing other HDAC isoforms (e.g., HDAC1, HDAC3). This selectivity is confirmed via in vitro enzymatic assays using recombinant HDAC isoforms and cellular models (e.g., Western blot analysis of α-tubulin acetylation as a biomarker). Unlike pan-HDAC inhibitors, HDAC6-IN-7 minimizes off-target effects, which can be validated through isoform-specific activity profiling .

Q. What standardized assays are recommended to evaluate HDAC6-IN-7's inhibitory activity in preclinical studies?

  • Enzymatic assays : Use fluorometric or colorimetric HDAC activity kits with recombinant HDAC5. Include positive controls (e.g., Tubastatin A) and measure IC₅₀ values.
  • Cellular assays : Quantify α-tubulin acetylation via immunofluorescence or Western blot in cancer cell lines (e.g., MM.1S multiple myeloma cells).
  • Selectivity profiling : Compare inhibition rates across HDAC isoforms (1–11) using dose-response curves .

Q. How can researchers confirm HDAC6-IN-7's selectivity in complex biological systems?

Combine orthogonal methods:

  • Chemical proteomics : Use activity-based protein profiling (ABPP) to assess off-target binding.
  • Transcriptomic analysis : RNA-seq to evaluate gene expression changes specific to HDAC6-regulated pathways (e.g., HSP90, aggresome formation).
  • Structural modeling : Molecular docking studies to compare binding affinities with HDAC6 vs. other isoforms .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing HDAC6-IN-7's efficacy in in vivo models of neurodegenerative diseases?

  • Model selection : Use tauopathy models (e.g., P301S transgenic mice) to evaluate HDAC6-IN-7's impact on tau hyperphosphorylation and cognitive deficits.
  • Dosage optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine brain penetration and optimal dosing intervals.
  • Endpoint validation : Include behavioral assays (e.g., Morris water maze) and post-mortem analysis of tau aggregates and acetylated α-tubulin levels .

Q. How can contradictions in HDAC6-IN-7's reported cytotoxicity across studies be resolved?

  • Contextual analysis : Assess cell-type specificity (e.g., cancer vs. non-cancer cells) and culture conditions (e.g., serum concentration, hypoxia).
  • Mechanistic follow-up : Compare apoptosis markers (e.g., caspase-3 cleavage) and HDAC6-dependent pathways (e.g., aggresome disruption) in discrepant models.
  • Meta-analysis : Systematically review studies using tools like PRISMA guidelines to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What strategies are effective for optimizing HDAC6-IN-7's pharmacokinetic properties without compromising selectivity?

  • Structure-activity relationship (SAR) studies : Modify the cap group or linker region to enhance solubility or metabolic stability.
  • Prodrug approaches : Introduce hydrolyzable moieties (e.g., ester groups) to improve oral bioavailability.
  • In silico modeling : Use tools like Schrödinger Suite to predict ADME properties and prioritize synthetic targets .

Q. How should researchers integrate HDAC6-IN-7 with other therapeutic modalities (e.g., proteasome inhibitors) in combinatorial studies?

  • Synergy screening : Perform dose-matrix assays (e.g., Chou-Talalay method) to calculate combination indices (CI) in resistant cancer models.
  • Mechanistic validation : Assess ubiquitinated protein accumulation via immunofluorescence and monitor ER stress markers (e.g., CHOP, BiP).
  • In vivo validation : Use xenograft models to compare tumor regression rates in monotherapy vs. combination arms .

Q. What methodologies are recommended for detecting off-target epigenetic effects of HDAC6-IN-7?

  • ChIP-seq : Profile histone acetylation (e.g., H3K9ac, H4K16ac) to rule out pan-HDAC inhibition.
  • Metabolomics : Analyze acetyl-CoA levels and tricarboxylic acid (TCA) cycle intermediates to identify metabolic shifts.
  • CRISPR screens : Perform genome-wide knockout screens to identify synthetic lethal interactions unrelated to HDAC6 .

Methodological & Analytical Guidance

Q. How can researchers address variability in HDAC6-IN-7's activity measurements across laboratories?

  • Standardize protocols : Adopt consensus assay conditions (e.g., substrate concentration, incubation time) from publications like Nature Protocols.
  • Inter-lab validation : Participate in round-robin studies to calibrate instrumentation and share reference samples.
  • Data reporting : Include raw data, normalization methods, and statistical tests (e.g., ANOVA with post-hoc corrections) in supplementary materials .

Q. What steps ensure rigorous validation of HDAC6-IN-7's target engagement in disease models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm compound-target binding by measuring protein thermal stability shifts.
  • Photoaffinity labeling : Use clickable HDAC6-IN-7 analogs to visualize target binding in situ.
  • Genetic rescue experiments : Overexpress HDAC6 in knockout models to verify phenotype reversal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HDAC6-IN-7 (cpd7)
Reactant of Route 2
HDAC6-IN-7 (cpd7)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.